PF-04957325
CAS No.: 1305115-80-3
Cat. No.: VC0539132
Molecular Formula: C14H15F3N8OS
Molecular Weight: 400.3842
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1305115-80-3 |
---|---|
Molecular Formula | C14H15F3N8OS |
Molecular Weight | 400.3842 |
IUPAC Name | 3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine |
Standard InChI | InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 |
Standard InChI Key | VNLPYEMGHGDRRZ-MRVPVSSYSA-N |
SMILES | C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Physical and Chemical Characteristics
PF-04957325 is identified by the chemical formula C14H15F3N8OS with a molecular weight of 400.38 Daltons . The compound's Chemical Abstracts Service (CAS) registry number is 1305115-80-3 . The full chemical name is 3-[[(2R)-4-(2-Thiazolylmethyl)-2-morpholinyl]methyl]-5-(trifluoromethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine . This compound has a predicted relative density of 1.81 g/cm³ .
The solubility profile of PF-04957325 indicates high dissolution in dimethyl sulfoxide (DMSO), reaching concentrations of 80 mg/mL (equivalent to 200 mM), though sonication is recommended to facilitate complete dissolution . The physical properties of PF-04957325 are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 400.38 |
Chemical Formula | C14H15F3N8OS |
CAS Number | 1305115-80-3 |
SMILES Notation | Nc1nc(nc2n(C[C@H]3CN(Cc4nccs4)CCO3)nnc12)C(F)(F)F |
Relative Density | 1.81 g/cm³ (Predicted) |
Solubility in DMSO | 80 mg/mL (200 mM) |
Pack Size | Price (USD) | Typical Availability |
---|---|---|
1 mg | $139 | In Stock |
5 mg | $247 | In Stock |
10 mg | $372 | In Stock |
25 mg | $643 | In Stock |
50 mg | $932 | In Stock |
100 mg | $1,390 | In Stock |
1 mL × 10 mM (in DMSO) | $217 | In Stock |
Pharmacological Profile
Inhibitory Potency and Selectivity
PF-04957325 demonstrates exceptional potency and selectivity toward phosphodiesterase 8 isoforms. In vitro studies have established that this compound exhibits an IC50 of 0.7 nM for PDE8A and an even more potent IC50 of 0.2-0.3 nM for PDE8B . The compound displays remarkable selectivity, with IC50 values greater than 1.5 μM for all other phosphodiesterase isoforms, representing approximately 1,000-fold selectivity toward PDE8 enzymes compared to other phosphodiesterases .
The specificity of PF-04957325 has been verified through multiple experimental approaches. Inhibition curves were constructed using immunoprecipitated PDE8A and PDE8B from MA-10 cells (a mouse Leydig cell line) and recombinant phosphodiesterase 4D (PDE4D) enzymes, confirming the compound's selectivity profile . Further validation of specificity was demonstrated in studies showing that PF-04957325 had only partial stimulation of steroid production in PDE8B knockout cells and no stimulation in PDE8A/PDE8B double knockout cells, confirming that the observed effects are specifically attributable to PDE8 inhibition rather than off-target interactions .
Mechanism of Action
PF-04957325 exhibits characteristics of a conventional competitive inhibitor of phosphodiesterase 8. The effectiveness of the compound is significantly affected by the concentration of cyclic adenosine monophosphate (cAMP), which is the substrate of PDE8 . Phosphodiesterase activity assays have revealed a rightward shift in the inhibition curve and an increase in the IC50 when cAMP concentration is increased from 12 nM to 1 μM, consistent with competitive inhibition mechanics .
Similar rightward shifts in dose-response curves and increases in EC50 values have been observed in Y-1 adrenal cells in the presence of 10 pM adrenocorticotropic hormone (ACTH), further supporting a competitive inhibition mechanism . These observations suggest that PF-04957325 competes for the same binding site on PDE8B as cAMP, though alternative mechanisms involving conformational changes in cAMP-bound PDE8B cannot be completely ruled out .
It is noteworthy that the apparent EC50 of PF-04957325 in intact cell systems is at least 10-fold higher than its IC50 in isolated enzyme preparations. This discrepancy is likely attributable to elevated basal cAMP concentrations in cellular environments and/or limitations in membrane permeability and metabolic stability of the compound in biological systems .
Physiological Effects
Effects on Steroidogenesis
PF-04957325 has demonstrated significant effects on steroid production in various experimental models. Treatment with PF-04957325 increases steroid production in wild-type Leydig cells and MA-10 cells but shows no effect in PDE8A/PDE8B double-knockout cells, confirming the selectivity of the compound and highlighting the importance of PDE8 enzymes in steroidogenesis .
Mechanistically, acute treatment with PF-04957325 increases protein kinase A (PKA) activity, as evidenced by increased intensity of multiple bands recognized by pan-PKA substrate antibodies in Western blot analysis . Chronic treatment with the compound activates cAMP-dependent transcription, leading to increased messenger RNA transcripts of steroidogenic acute regulatory (StAR) protein and cytochrome P450 side-chain cleavage enzyme (P450scc) .
PF-04957325 also potentiates adrenocorticotropin stimulation of steroidogenesis by enhancing cAMP-dependent protein kinase activity in both primary isolated adrenocortical cells and Y-1 cells . Notably, PDE8 enzymes exhibit their greatest control under conditions of low adrenocorticotropin stimulation, whereas other phosphodiesterases with higher Michaelis constants (Km) modulate steroidogenesis more effectively under fully stimulated conditions .
Long-term pharmacological inhibition of PDE8 with PF-04957325, similar to genetic ablation of PDE8B, results in increased expression of steroidogenic enzymes, indicating that PDE8B is a major regulator of cAMP pools that promote steroidogenesis through both short-term and long-term mechanisms .
Application in Autoimmune Disease Models
PF-04957325 has shown promise in the treatment of autoimmune encephalomyelitis. Treatment of mice with PF-04957325 in vivo ameliorates the signs of experimental encephalomyelitis without the side effects typically associated with PDE4 inhibitor treatment . This suggests that targeting PDE8 through PF-04957325 may provide a novel approach for selectively regulating effector T cell interactions with endothelial cells without causing marked immunosuppression of proliferation .
The differential effects of PDE8 and PDE4 inhibition highlight the unique and non-redundant roles of these phosphodiesterase families in controlling effector T cell functions . PF-04957325 represents a function-specific tool for the suppression of effector T cell adhesion, with potential therapeutic applications in inflammatory and autoimmune disorders .
Interactions with Other Phosphodiesterase Inhibitors
Synergistic Effects with PDE4 Inhibitors
PF-04957325 demonstrates interesting interactions with inhibitors of other phosphodiesterase families, particularly PDE4 inhibitors. Under basal conditions, co-treatment with PF-04957325 and rolipram, a PDE4-selective inhibitor, synergistically potentiates steroid production . This suggests that the pools of cAMP regulating androgen production are controlled by PDE8 enzymes working in conjunction with PDE4 .
This synergistic effect is further supported by observations in PDE8A/PDE8B double-knockout cells, which exhibit higher testosterone production than cells from either PDE8A or PDE8B single-knockout mice, indicating that both PDE8 isoforms work together to regulate steroid production . Combined inhibition of PDE8 and PDE4 greatly increases PKA activity, including the phosphorylation of cholesterol-ester hydrolase (CEH)/hormone-sensitive lipase (HSL) .
Antagonistic Effects in T Cell Adhesion
In contrast to the synergistic effects observed in steroidogenesis, PDE4 and PDE8 inhibitors demonstrate antagonistic effects in T cell adhesion. While PF-04957325 suppresses T cell adhesion to endothelial cells, the PDE4-selective inhibitor piclamilast increases firm T cell adhesion by approximately 20% and significantly counteracts the inhibitory effect of PF-04957325 when cells are exposed to both compounds .
These opposing effects highlight the complex and context-dependent roles of different phosphodiesterase families in regulating cellular functions. The antagonistic relationship between PDE4 and PDE8 inhibition in T cell adhesion suggests that these enzymes may regulate distinct pools of cAMP or interact with different downstream signaling pathways in T cells compared to steroidogenic cells .
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